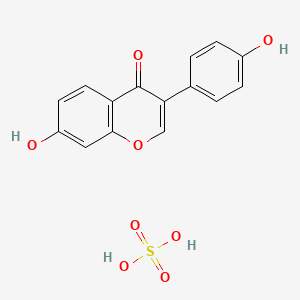
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a type of isoflavone. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. Sulfuric acid is commonly used in the synthesis and modification of this compound due to its strong acidic properties, which facilitate various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of sulfuric acid in these reactors ensures efficient catalysis and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound into dihydro derivatives, which may have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: This compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its anticoagulant properties.
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Exhibits similar antioxidant and anti-inflammatory activities.
7-hydroxy-3-(3,4-dihydroxyphenyl)-4H-chromen-4-one: Has enhanced anticancer properties due to additional hydroxyl groups.
Uniqueness
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
288607-13-6 |
|---|---|
Fórmula molecular |
C15H12O8S |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid |
InChI |
InChI=1S/C15H10O4.H2O4S/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18;1-5(2,3)4/h1-8,16-17H;(H2,1,2,3,4) |
Clave InChI |
QPFZRXVFQKUTOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


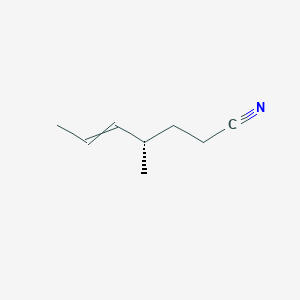
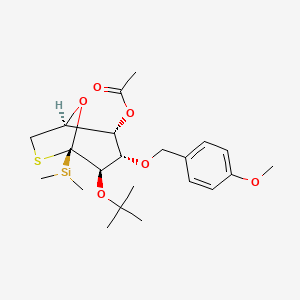
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
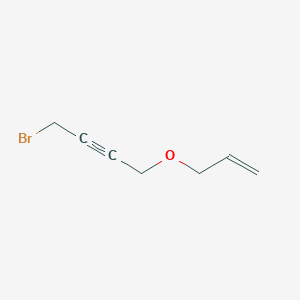
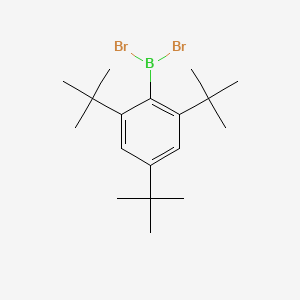


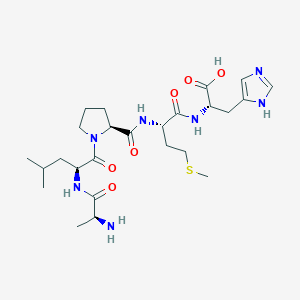
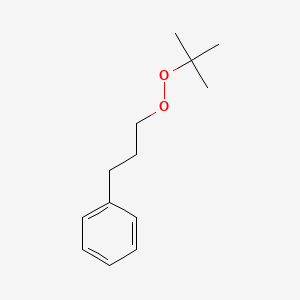
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
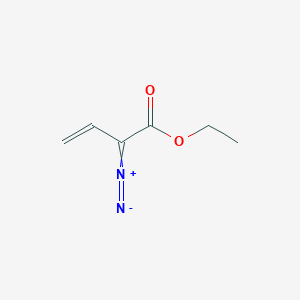
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
